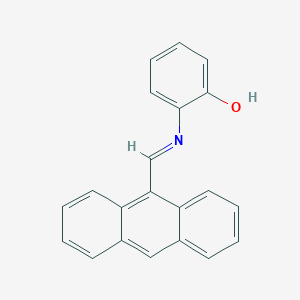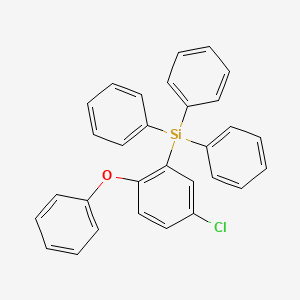
2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate is a chemical compound with the molecular formula C17H13BrN2O2 and a molecular weight of 357.209 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a carbamate group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate typically involves the reaction of 2-methyl-8-quinolinol with 4-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the carbamate group can inhibit enzymes by forming covalent bonds with their active sites .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate can be compared with other similar compounds such as:
8-Quinolyl N-(4-bromophenyl)carbamate: This compound lacks the methyl group at the 2-position of the quinoline ring, which can affect its reactivity and biological activity.
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate: The substitution of bromine with chlorine can lead to differences in chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
99541-04-5 |
|---|---|
Molekularformel |
C17H13BrN2O2 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
(2-methylquinolin-8-yl) N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-5-6-12-3-2-4-15(16(12)19-11)22-17(21)20-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,20,21) |
InChI-Schlüssel |
UCXALOXRZJPHFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



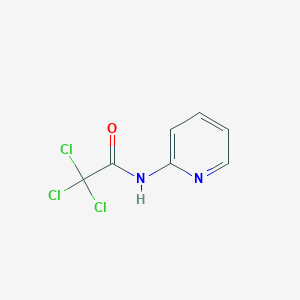
![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)

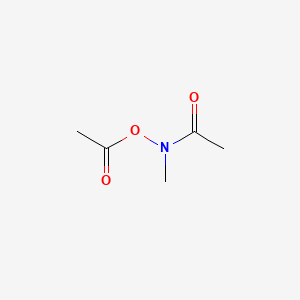

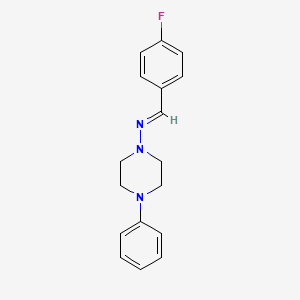
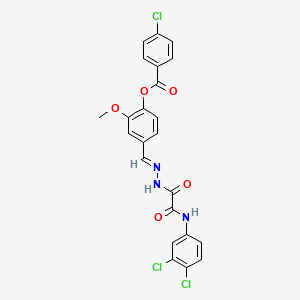
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)


